molecular formula C10H9ClO B8568295 1-Chloro-4-phenoxybut-2-yne CAS No. 90797-91-4

1-Chloro-4-phenoxybut-2-yne

Cat. No.: B8568295
CAS No.: 90797-91-4
M. Wt: 180.63 g/mol
InChI Key: ZEVUHRJDTWDODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-phenoxybut-2-yne is an organochlorine compound featuring a phenoxy group attached to a but-2-yne chain terminated by a chlorine atom. Its molecular formula is C₁₀H₉ClO, with a structure characterized by a rigid alkyne backbone (C≡C) and a polar phenoxy substituent. The compound’s triple bond imparts significant reactivity, making it a candidate for applications in click chemistry (e.g., azide-alkyne cycloaddition) and pharmaceutical intermediates. Its relatively low polarity, due to the absence of electron-donating or withdrawing groups on the phenoxy ring, influences its solubility and interaction with solvents .

Properties

CAS No.

90797-91-4

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

4-chlorobut-2-ynoxybenzene

InChI

InChI=1S/C10H9ClO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,8-9H2

InChI Key

ZEVUHRJDTWDODR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC#CCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-Chloro-4-phenoxybut-2-yne can be contextualized by comparing it to two analogous compounds: 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne and 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane. Below is a detailed analysis:

Structural and Molecular Comparison

Compound Name Molecular Formula Key Structural Features Boiling Point (°C) Solubility Reactivity Highlights
This compound C₁₀H₉ClO Phenoxy group, alkyne (C≡C), chloro terminus Not reported Low in water Alkyne-specific cycloadditions
1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne C₁₃H₁₃ClO₄ Formyl and methoxy substituents on phenoxy, alkyne backbone Not reported Moderate in polar solvents Formyl-mediated condensations
1-Chloro-4-[(prop-2-en-1-yl)oxy]butane C₇H₁₃ClO Allyl ether (CH₂=CH-CH₂-O), saturated butane chain, chloro 215–217 (estimated) Low in water Allyl ether addition reactions

Key Findings

Functional Group Influence on Reactivity: The triple bond in this compound enables participation in click chemistry (e.g., Huisgen cycloaddition), which is absent in the saturated butane chain of 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane . The latter’s allyl ether group allows for electrophilic additions or polymerizations . The formyl and methoxy substituents in 1-(4-Formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne enhance its polarity, increasing solubility in polar solvents like acetone or DMSO.

Physical Properties: The rigid alkyne backbone of this compound likely reduces its boiling point compared to the flexible, saturated 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane, which has stronger van der Waals interactions . The allyl ether compound’s higher molecular flexibility may contribute to its higher estimated boiling point (215–217°C) relative to the alkyne-containing analogs .

Research Implications

  • Synthetic Applications: The triple bond in this compound makes it valuable for modular synthesis (e.g., drug conjugates), while its substituted analog () offers handles for further functionalization.
  • Industrial Relevance: The allyl ether compound () may serve as a monomer in polymer chemistry due to its unsaturated bond .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.